molecular formula C18H18Cl2N2O B5788410 2,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide

2,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B5788410
M. Wt: 349.3 g/mol
InChI Key: OEPMMLPRWOAAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(4-piperidin-1-ylphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, and a piperidine ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-piperidin-1-ylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents like dichloromethane or toluene can facilitate the reaction by dissolving the reactants and products, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiolates can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,5-Dichloro-N-(4-piperidin-1-ylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. It has been investigated for its activity against various biological targets, including receptors and enzymes.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions. It can serve as a tool compound to probe the function of specific proteins or pathways.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. It can also be employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichlorobenzamide

Uniqueness

2,5-Dichloro-N-(4-piperidin-1-ylphenyl)benzamide is unique due to the presence of the piperidine ring, which can confer specific biological activities and properties. This structural feature distinguishes it from other similar compounds and can influence its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-13-4-9-17(20)16(12-13)18(23)21-14-5-7-15(8-6-14)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPMMLPRWOAAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.